

biological activities of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid derivatives

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)-3-hydroxypropanoic acid

CAS No.: 25209-46-5

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Title: Biological & Synthetic Utility of **3-(4-Chlorophenyl)-3-hydroxypropanoic Acid** Scaffolds: From Metabolic Byproducts to Anticancer Agents

Executive Summary

3-(4-Chlorophenyl)-3-hydroxypropanoic acid (3-CHP) occupies a unique dual position in pharmaceutical science. To the clinical pharmacologist, it is primarily known as a major, pharmacologically inactive metabolite of Pitolisant (Wakix®), a first-in-class histamine H3 receptor inverse agonist used for narcolepsy. However, to the medicinal chemist and drug discovery scientist, the 3-CHP scaffold represents a versatile "privileged structure."

Recent research has elevated this scaffold from a simple metabolic byproduct to a potent lead compound in oncology. Specifically, 2,2-dimethylated derivatives of 3-CHP have emerged as selective Histone Deacetylase (HDAC) inhibitors with significant antiproliferative activity against colon cancer (HCT-116) cell lines.^[1] Furthermore, the scaffold serves as a critical chiral synthon in the asymmetric synthesis of blockbuster antidepressants like Fluoxetine and Atomoxetine.

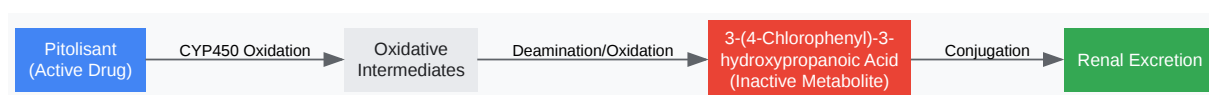
This technical guide analyzes the biological activities, structure-activity relationships (SAR), and synthetic utility of 3-CHP derivatives, providing actionable protocols for researchers.

Metabolic Context: The Pitolisant Connection

In clinical pharmacokinetics, 3-CHP is the terminal oxidative metabolite of Pitolisant. Understanding this pathway is critical for drug-drug interaction (DDI) studies and safety profiling.

- Parent Drug: Pitolisant (H3 receptor inverse agonist).[2]
- Metabolic Route: Pitolisant undergoes extensive metabolism in the liver. The piperidine ring is opened or the side chain is oxidized, eventually leading to the formation of **3-(4-chlorophenyl)-3-hydroxypropanoic acid** (often referred to as Metabolite BP1.10749 in regulatory filings).
- Activity Status: This specific metabolite is polar and devoid of significant affinity for the H3 receptor. Its formation represents a detoxification and clearance mechanism, facilitating renal excretion.

Visualization: Metabolic Pathway of Pitolisant



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Figure 1: The metabolic trajectory of Pitolisant, yielding **3-(4-Chlorophenyl)-3-hydroxypropanoic acid** as a clearance product.

Pharmacological Activity: The Anticancer Breakthrough

While the bare acid is metabolically inert, chemical modification of the scaffold—specifically at the alpha-position—unlocks potent biological activity.

Target: Colon Cancer (HCT-116)

Researchers have synthesized methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives that exhibit selective cytotoxicity against colorectal carcinoma cells.[1]

- Mechanism of Action (MoA):
 - HDAC Inhibition: The derivatives act as Histone Deacetylase Inhibitors (HDACIs).[1] By inhibiting HDACs, these compounds prevent the deacetylation of histone proteins, leading to chromatin relaxation and the re-expression of tumor suppressor genes (e.g., p21).
 - TRAP1/HSP90 Modulation: Evidence suggests these scaffolds may also interface with the mitochondrial chaperone TRAP1, disrupting protein folding in cancer cells and inducing apoptosis.

Structure-Activity Relationship (SAR)

Structural Feature	Modification	Biological Effect
Alpha-Carbon (C2)	Dimethylation (-C(CH ₃) ₂ -)	CRITICAL. Unsubstituted analogs show weak activity. The gem-dimethyl group restricts conformational flexibility, locking the molecule into a bioactive pose.
Carboxyl Group	Methyl Ester / Hydrazide	Esters improve lipophilicity for cell penetration. Hydrazides often enhance metal chelation (essential for HDAC inhibition).
Phenyl Ring	4-Chloro substituent	Maintained from the parent scaffold.[3] Provides essential lipophilic bulk for hydrophobic pocket binding.

Quantitative Data Summary

Compound Variant	Cell Line	IC ₅₀ (μM)	Activity Profile
Parent Acid	HCT-116	> 100	Inactive
Methyl Ester (2,2-dimethyl)	HCT-116	~15 - 25	Moderate Antiproliferative
Hydrazide Derivative	HCT-116	0.15 - 0.30	Potent Cytotoxicity
Cu(II) Complex of Hydrazide	HCT-116	< 0.10	Enhanced Potency (Synergistic)

Strategic Utility: The Chiral Synthron

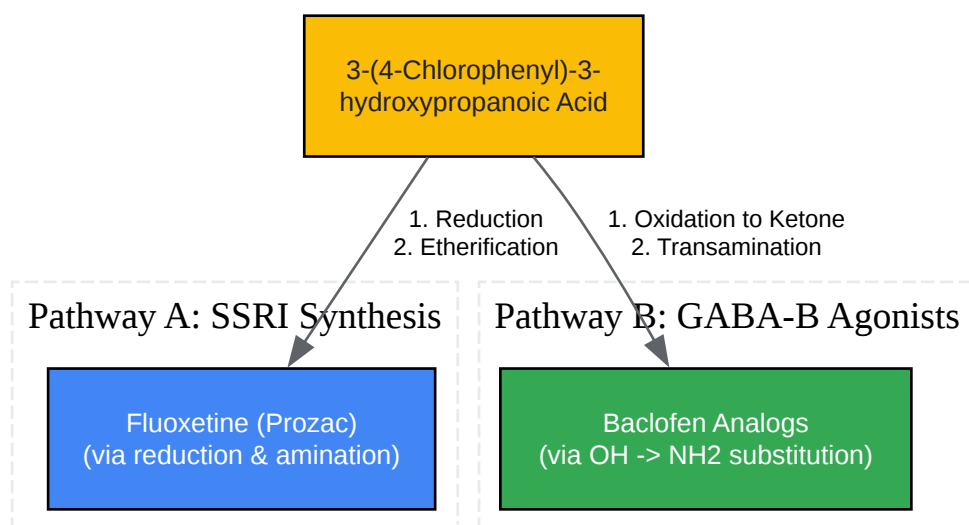
Beyond intrinsic activity, 3-CHP is a high-value "enabler" molecule. It serves as a precursor for the asymmetric synthesis of gamma-amino alcohols and beta-amino acids found in blockbuster neurotransmitter modulators.

Synthesis of Fluoxetine & Atomoxetine

The scaffold can be converted into the core pharmacophore of SSRIs (Selective Serotonin Reuptake Inhibitors) and NRIs (Norepinephrine Reuptake Inhibitors).

- Reduction: The carboxylic acid is reduced to an alcohol.
- Amination: Conversion to the amine yields the 3-phenyl-3-aminopropanol core.
- Arylation: Attachment of the phenoxy group completes the drug molecule.

Visualization: Synthron Versatility



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Figure 2: The 3-CHP scaffold acts as a divergent intermediate for multiple CNS drug classes.

Experimental Protocols

Protocol A: Synthesis of the Bioactive 2,2-Dimethyl Derivative

Target: Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

Principle: A Reformatsky-type reaction using zinc activation of alpha-bromo esters.

- Reagents: 4-Chlorobenzaldehyde (1.0 eq), Methyl 2-bromo-2-methylpropanoate (1.2 eq), Zinc dust (1.5 eq), Trimethylsilyl chloride (TMSCl, cat.), THF (anhydrous).
- Activation: Suspend Zn dust in THF. Add TMSCl to activate the zinc surface. Stir for 15 min under Argon.
- Addition: Add the bromo-ester dropwise. The solution should warm slightly (exothermic formation of organozinc reagent).
- Coupling: Add 4-Chlorobenzaldehyde slowly at 0°C. Reflux for 2-4 hours.
- Quench: Cool to RT and quench with 1N HCl.

- Workup: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
- Purification: Silica gel chromatography (Hexane:EtOAc 9:1).
- Yield: Expect 75-85% yield of the target hydroxy ester.

Protocol B: Enzymatic Kinetic Resolution (Chiral Purity)

Objective: Isolate (S)-3-(4-chlorophenyl)-3-hydroxypropanoic acid for chiral drug synthesis.

- Substrate: Racemic Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate.
- Enzyme: *Candida antarctica* Lipase B (CAL-B, immobilized).
- Solvent: Diisopropyl ether (organic phase) + Phosphate buffer pH 7.0 (biphasic system) OR Vinyl Acetate (as acyl donor in organic solvent).
- Reaction:
 - Suspend substrate (50 mM) and CAL-B (20 mg/mL) in Vinyl Acetate/Hexane (1:5).
 - Incubate at 30°C with shaking (200 rpm).
- Monitoring: Monitor via Chiral HPLC (Chiralcel OD-H column) every 2 hours.
- Mechanism: The lipase will selectively acetylate the (R)-enantiomer, leaving the (S)-alcohol unreacted.
- Separation: Filter enzyme. Separate the (S)-alcohol from the (R)-acetate via column chromatography.

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